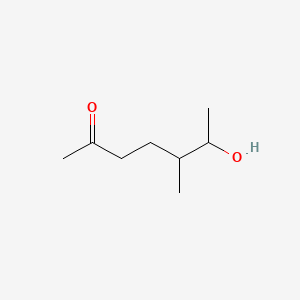

6-Hydroxy-5-methylheptan-2-one

Description

Significance of Investigating Branched-Chain Hydroxy Ketones in Organic Chemistry

The investigation of branched-chain hydroxy ketones is crucial in organic chemistry for several reasons. These compounds serve as versatile intermediates in the synthesis of more complex molecules, including natural products, pharmaceuticals, and fragrances. ontosight.aigoogle.comsmolecule.com The presence of both a hydroxyl (-OH) and a ketone (>C=O) group allows for a wide range of chemical transformations. smolecule.com For instance, the hydroxyl group can be oxidized or substituted, while the ketone can be reduced.

Furthermore, the spatial arrangement of these functional groups in a branched structure can lead to stereochemical complexities and opportunities for stereoselective synthesis, a key area of modern organic chemistry. Their structure is foundational to important reactions like aldol (B89426) condensations, which create new carbon-carbon bonds and are instrumental in building molecular complexity. taylorandfrancis.com The study of their intramolecular interactions, such as hydrogen bonding and tautomerism, provides fundamental insights into chemical structure and reactivity. cdnsciencepub.com

Overview of Research Trajectories for 6-Hydroxy-6-methylheptan-2-one (B3053081)

Research on 6-hydroxy-6-methylheptan-2-one has primarily focused on its role as a key precursor in the synthesis of biologically active compounds. ontosight.ai A major area of investigation is its use in the synthesis of frontalin (B1251666), an aggregation pheromone of several bark beetle species, which are significant in forestry and ecology. pnas.org This has driven research into efficient synthetic routes to produce 6-hydroxy-6-methylheptan-2-one itself.

Another significant research trajectory involves its biological interactions. Studies have indicated that this compound may act as a sex pheromone in mice, influencing mating behaviors through olfactory signals. This has opened avenues for research into its biochemical pathways, metabolic fate, and interactions with enzymatic and receptor systems. ontosight.aismolecule.com The compound's bifunctionality makes it a useful model for studying enzyme-catalyzed reactions and metabolic processes. smolecule.com

Problem Statement: Unraveling Complexities in Synthesis, Reactivity, and Biological Interactions

Despite its importance, complexities remain in the study of 6-hydroxy-6-methylheptan-2-one. A primary challenge lies in developing efficient and stereoselective synthetic methods. While methods like aldol condensation are used, achieving high yields and purity on an industrial scale presents ongoing challenges. google.com

The reactivity of 6-hydroxy-6-methylheptan-2-one also presents complexities. The proximity of the hydroxyl and ketone groups allows for intramolecular reactions, such as cyclization to form a cyclic hemiketal. cdnsciencepub.com Understanding and controlling the equilibrium between the open-chain and cyclic forms in different solvents and conditions is crucial for its application in further syntheses. cdnsciencepub.com For example, its conversion to the pheromone frontalin involves a critical intramolecular cyclization step, the efficiency of which is a key area of study. pnas.org

Finally, fully elucidating its biological roles requires a deeper understanding of its interactions at a molecular level. Identifying the specific receptors it binds to and the subsequent signaling cascades it triggers in organisms like mice is a complex biochemical puzzle. evitachem.com Unraveling these interactions is essential to fully comprehend its function as a pheromone and its potential for other biological activities. ontosight.ai

Physicochemical Properties of 6-Hydroxy-6-methylheptan-2-one

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | nih.gov |

| Molecular Weight | 144.21 g/mol | nih.gov |

| IUPAC Name | 6-hydroxy-6-methylheptan-2-one | nih.gov |

| CAS Number | 5077-57-6 | nih.gov |

| Boiling Point | 245.9°C | |

| Density | 0.928 g/cm³ | |

| Flash Point | 101°C | |

| SMILES | CC(=O)CCCC(C)(C)O | nih.gov |

| InChIKey | BDKJAPPUGXLAHC-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

6-hydroxy-5-methylheptan-2-one |

InChI |

InChI=1S/C8H16O2/c1-6(8(3)10)4-5-7(2)9/h6,8,10H,4-5H2,1-3H3 |

InChI Key |

JTPMVCMMYOHLGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)C)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 6 Hydroxy 6 Methylheptan 2 One

Established Synthetic Pathways

The most prominent and industrially significant methods for synthesizing the carbon backbone of 6-hydroxy-6-methylheptan-2-one (B3053081) and related structures rely on aldol (B89426) condensation reactions.

Aldol Condensation Approaches

The aldol condensation provides a powerful tool for forming carbon-carbon bonds. In this context, the reaction typically involves the base-catalyzed condensation of an aldehyde with a ketone.

The primary route commences with the crossed aldol condensation of isovaleraldehyde (B47997) (3-methylbutanal) and acetone (B3395972). google.comgoogle.com This reaction is typically performed in the presence of a basic catalyst, such as an aqueous solution of sodium hydroxide (B78521) (NaOH). google.com To favor the desired crossed condensation product and minimize the self-condensation of acetone, an excess of acetone is often employed, typically in a 3-5 fold molar excess relative to isovaleraldehyde. google.comgoogle.com The reaction can be carried out in a two-phase system, which can facilitate catalyst and product separation. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Isovaleraldehyde, Acetone | google.comgoogle.com |

| Catalyst | Aqueous Sodium Hydroxide (NaOH) | google.com |

| Reactant Ratio | 3-5 equivalents of acetone to isovaleraldehyde | google.comgoogle.com |

| System | Often performed as a two-phase reaction | google.com |

The initial aldol addition reaction between the enolate of acetone and isovaleraldehyde yields a β-hydroxy ketone. The specific intermediate formed in this process is 4-hydroxy-6-methylheptan-2-one (B12698187). google.comgoogle.com This condensate is a crucial intermediate that is often not isolated but is directly subjected to the subsequent reaction steps in a one-pot or two-stage process. google.comgoogle.com

Following the aldol condensation, the intermediate mixture containing 4-hydroxy-6-methylheptan-2-one undergoes dehydration and hydrogenation. google.comgoogle.com These transformations are frequently carried out concurrently in the presence of a heterogeneous hydrogenation catalyst and under conditions that promote the elimination of water. google.com

The dehydration is facilitated by an acidic substance, such as a Brønsted acid like p-toluenesulfonic acid monohydrate, which catalyzes the removal of the hydroxyl group to form an α,β-unsaturated ketone (6-methyl-3-hepten-2-one). google.comgoogle.com Simultaneously, the hydrogenation of the carbon-carbon double bond and, if desired, the ketone carbonyl group, is achieved using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). google.comgoogle.com This combined dehydration-hydrogenation step is typically conducted under hydrogen pressure and at elevated temperatures, generally ranging from 80°C to 170°C. google.com This process ultimately leads to the formation of 6-methylheptan-2-one (B42224), a precursor that can be further functionalized to yield the target compound. google.comgoogle.com

| Parameter | Condition/Reagent | Reference |

|---|---|---|

| Reaction Type | Concurrent Dehydration and Hydrogenation | google.com |

| Dehydration Catalyst | Brønsted Acid (e.g., p-toluenesulfonic acid) | google.comgoogle.com |

| Hydrogenation Catalyst | Palladium on Carbon (Pd/C) | google.comgoogle.com |

| Temperature Range | 80°C to 170°C (preferably 90°C to 130°C) | google.com |

| Pressure | Hydrogen pressure (e.g., up to 15 bar) | google.com |

Acid-Catalyzed Cyclization Routes

Alternative synthetic strategies explore intramolecular cyclization reactions to form the core structure or related cyclic precursors.

An alternative, though less common, approach involves the use of functionalized carboxylic acid precursors. One such potential precursor is 3-hydroxy-3,7-dimethyloct-6-enoic acid. This molecule contains both a hydroxyl group and a carboxylic acid, making it a candidate for acid-catalyzed intramolecular cyclization to form a lactone (a cyclic ester). While the direct cyclization of this specific hydroxy acid to 6-hydroxy-6-methylheptan-2-one is not extensively documented, the general principle of acid-catalyzed intramolecular reactions of hydroxy acids is a known synthetic tool for creating cyclic structures. Such a reaction would typically involve protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group to form a cyclic intermediate, which upon dehydration would yield a lactone. Further transformations would be required to convert the resulting lactone into the target keto-alcohol.

Catalyst Systems and Influence on Cyclization Efficiency

The synthesis of the acyclic compound 6-hydroxy-5-methylheptan-2-one is typically achieved through a linear sequence of reactions, most notably the aldol condensation of isovaleraldehyde and acetone, followed by hydrogenation. smolecule.com This process does not involve an intramolecular cyclization step to form the final product. Therefore, the discussion of "cyclization efficiency" is not directly applicable to the formation of the target molecule's primary carbon skeleton. However, the choice of catalyst is paramount in controlling the efficiency of the linear synthesis, minimizing side reactions, and maximizing the yield of the desired β-hydroxy ketone intermediate, 4-hydroxy-6-methylheptan-2-one, which is then converted to the final product. google.comgoogle.com

Catalytic Systems and Mechanistic Considerations in Synthesis

The industrial production of this compound and related compounds relies on a two-stage process: a base-catalyzed aldol reaction followed by an acid-promoted dehydration and metal-catalyzed hydrogenation. google.comgoogle.com The optimization of catalysts in each stage is critical for an efficient and selective synthesis.

Basic Catalysis in Aldol Reactions

The initial step in the synthesis is a crossed aldol condensation between isovaleraldehyde and acetone. google.com This reaction is catalyzed by a basic substance, which facilitates the deprotonation of acetone to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of isovaleraldehyde.

Commonly employed basic catalysts include aqueous solutions of alkali hydroxides, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), as well as alkali earth metal hydroxides like barium hydroxide. smolecule.comgoogle.comgoogle.com The concentration of the base is a crucial parameter; a catalytic amount, typically ranging from 0.5 to 5 mol% relative to the aldehyde, is used to ensure a practical reaction rate while minimizing side reactions. Milder bases like potassium carbonate (K₂CO₃) have also been investigated to reduce the degradation of the product.

Table 1: Basic Catalysts in Aldol Condensation for this compound Synthesis

| Catalyst | Type | Role | Typical Concentration |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Homogeneous | Deprotonation of acetone | 0.5 - 5 mol% |

| Potassium Hydroxide (KOH) | Homogeneous | Deprotonation of acetone | - |

| Barium Hydroxide (Ba(OH)₂) | Homogeneous | Deprotonation of acetone | - |

Acidic Catalysis and Supported Metal Catalysts for Hydrogenation

Following the aldol condensation, the intermediate, which may include 4-hydroxy-6-methylheptan-2-one, is subjected to hydrogenation under dehydrating conditions to yield the final product. google.com This step often involves a combination of an acidic substance to promote dehydration and a heterogeneous metal catalyst for the hydrogenation of the resulting alkene or the reduction of the ketone.

Brönsted acids are frequently added to the reaction mixture during the hydrogenation step. google.com Their primary role is to facilitate the dehydration of the β-hydroxy ketone intermediate (4-hydroxy-6-methylheptan-2-one) to form an α,β-unsaturated ketone. google.com This dehydration step is often the rate-limiting factor. smolecule.com An example of a Brönsted acid used for this purpose is p-toluenesulfonic acid. google.com The presence of the acid ensures that the subsequent hydrogenation yields the saturated ketone. google.com

Heterogeneous hydrogenation catalysts are essential for the reduction of the carbon-carbon double bond formed after dehydration. These catalysts typically consist of a noble metal supported on a high-surface-area material.

Palladium (Pd): Palladium-based catalysts, particularly palladium on activated carbon (Pd/C), are widely used due to their high activity and ease of separation. smolecule.com Bimetallic catalysts such as Pd-Ni/C have also been developed to improve selectivity and reduce byproducts from over-hydrogenation. smolecule.com

Rhodium (Rh): Rhodium is another effective metal for hydrogenation reactions in this synthesis. google.com

Nickel (Ni): Nickel catalysts, sometimes supported on materials like kieselguhr, are also employed for the hydrogenation step. Nano-Ni catalysts have been studied for the hydrogenation of related unsaturated ketones. researchgate.net

Platinum (Pt): Platinum is mentioned as a viable active metal for the hydrogenation catalyst system. google.com

The hydrogenation is typically carried out at temperatures ranging from 80°C to 170°C and under hydrogen pressure. smolecule.comgoogle.com

In some process variations, the need for a separate Brönsted acid co-catalyst can be eliminated by using a metal catalyst supported on a material that possesses acidic sites. google.com These acidic supports can facilitate the dehydration reaction directly on the catalyst surface. Examples of such supports include: google.com

Silica (SiO₂)

Alumina (Al₂O₃)

Acidic Ion-Exchange Resins

By combining the active metal (e.g., palladium, rhodium, nickel, or platinum) with an acidic support, both the dehydration and hydrogenation steps can proceed efficiently with a single catalytic material. google.com

Table 2: Catalytic Systems for Hydrogenation-Dehydration Step

| Catalyst Component | Function | Specific Examples |

|---|---|---|

| Brönsted Acid | Dehydration of β-hydroxy ketone | p-Toluenesulfonic acid |

| Active Metal | Hydrogenation of C=C double bond | Palladium (Pd), Rhodium (Rh), Nickel (Ni), Platinum (Pt) |

| Catalyst Support | High surface area for metal dispersion | Activated Carbon, Kieselguhr |

| Acidic Support | Provides acidic sites for dehydration | Silica (SiO₂), Alumina (Al₂O₃), Ion-Exchange Resins |

Advanced Catalytic Innovations

A significant advancement in the synthesis of related methylketones involves the use of a two-phase, or biphasic, system for the aldol condensation and subsequent hydrogenation. google.com In this setup, an aqueous phase contains the aldolizing catalyst (e.g., sodium hydroxide) and a heterogeneous hydrogenating catalyst, while the organic phase consists of the reactants and products. This methodology facilitates the separation and recycling of the catalyst system.

The process involves suspending a hydrogenation catalyst, such as palladium on carbon, in an aqueous solution of the aldolizing catalyst. The reactants, isovaleraldehyde and acetone, are then introduced. The reaction proceeds at the interface of the two phases. Upon completion, the organic product phase can be easily separated from the aqueous catalyst phase, which can then be recycled for subsequent batches. This approach not only simplifies product purification but also minimizes catalyst waste, aligning with principles of green chemistry. semanticscholar.org A patent describing a similar process for 6-methylheptanone production highlights the potential for high conversion rates and selectivities using this biphasic method. google.com

Both ethylene (B1197577) glycol and glycerol (B35011) are polar, protic solvents capable of forming hydrogen bonds. differencebetween.com This hydrogen-bonding capacity can stabilize the hydroxyl group of this compound by solvating it, thereby preventing side reactions such as dehydration, which is a common pathway for β-hydroxy ketones. patsnap.com

Glycerol, with its three hydroxyl groups, has a more extensive hydrogen-bonding network and a higher boiling point (290 °C) compared to ethylene glycol (197.3 °C). differencebetween.com This suggests that glycerol could offer greater thermal stability to the product at elevated reaction temperatures. The higher viscosity of glycerol might, however, introduce mass transfer limitations. Ethylene glycol, being less viscous, might be preferred for reactions where facile mixing is crucial. The presence of multiple hydroxyl groups in both solvents can also influence the catalytic activity by interacting with the catalyst and reactants.

The concentration of the alkali catalyst, typically sodium hydroxide (NaOH), is a critical parameter in the aldol condensation step. Optimal catalyst concentration is essential for achieving a high reaction rate while minimizing side reactions. Insufficient catalyst can lead to slow and incomplete conversion, whereas excessive catalyst can promote undesired side reactions, such as the self-condensation of acetone or further reactions of the product. google.com

| Molar % NaOH (relative to isovaleraldehyde) | Isovaleraldehyde Conversion (%) | 6-Methylheptanone Yield (%) | Selectivity (%) |

|---|---|---|---|

| 2.02 | 99.7 | 94.9 | 95.2 |

| 4.0 | Not specified | Not specified | Not specified |

Data derived from a patent for the production of 6-methylheptanone, a related compound. google.com

This data illustrates that a relatively low catalyst concentration can be highly effective in achieving near-complete conversion and high selectivity in a biphasic system.

Process Optimization and Yield Enhancement Strategies

Optimizing reaction conditions and reactant stoichiometry are key strategies for maximizing the yield and selectivity of this compound.

Temperature: The reaction temperature plays a crucial role in both the aldol condensation and the subsequent hydrogenation. The aldol condensation is typically carried out at moderate temperatures, for instance, between 40-60°C, to ensure a sufficient reaction rate while minimizing side reactions. smolecule.com The subsequent hydrogenation and dehydration step is generally conducted at higher temperatures, in the range of 80–120°C, to facilitate both reactions. smolecule.comgoogle.com

Solvent Polarity: The polarity of the solvent can significantly influence the reaction. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), are reported to enhance substrate solubility and reduce side reactions like the self-condensation of aldehydes. smolecule.com The use of polar solvents can also affect the stereochemical outcome of the reaction.

Hydrogen Pressure: For the hydrogenation step, hydrogen pressure is a critical parameter. Typical pressures for the hydrogenation of the β-hydroxy ketone intermediate range from 3 to 10 bar. smolecule.com In some patented processes for the production of the related 6-methylheptanone, a hydrogen pressure of 15 bar is utilized. google.com The optimal pressure is a balance between achieving a sufficient rate of hydrogenation and ensuring the safety and cost-effectiveness of the process.

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Aldol Condensation Temperature | 40 - 60 °C | Balances reaction kinetics and product stability. smolecule.com |

| Hydrogenation Temperature | 80 - 120 °C | Promotes hydrogenation and dehydration. smolecule.com |

| Solvent Polarity | Polar aprotic (e.g., DMSO) | Improves substrate solubility and minimizes side reactions. smolecule.com |

| Hydrogen Pressure | 3 - 15 bar | Drives the hydrogenation of the intermediate. smolecule.comgoogle.com |

The molar ratio of isovaleraldehyde to acetone is a key factor in controlling the selectivity of the aldol condensation. Generally, an excess of acetone is used to maximize the conversion of the more valuable isovaleraldehyde and to suppress its self-condensation. google.com Using a large excess of acetone favors the formation of the desired cross-condensation product.

The molar ratio can vary over a wide range, from 1:0.5 to 1:10 (isovaleraldehyde to acetone), with a preferred range of 1:1 to 1:5. google.com The use of a significant excess of acetone can lead to high selectivity with respect to isovaleraldehyde. google.com

| Isovaleraldehyde : Acetone Molar Ratio | Key Outcome |

|---|---|

| 1 : 0.5 to 1 : 10 | General operable range. google.com |

| 1 : 1 to 1 : 5 | Preferred range for good results. google.com |

| 1 : 1.5 | Used in a specific patented example. google.com |

| 1 : 3 to 1 : 5 | Utilized to achieve high yields. google.com |

Challenges in Synthetic Scale-Up and Byproduct Mitigation

A significant challenge in the synthesis of 6-hydroxy-6-methylheptan-2-one is the formation of dehydration byproducts. The aldol addition product, a β-hydroxy ketone, can readily lose a molecule of water to form an α,β-unsaturated ketone, particularly when heat is applied. researchgate.net One notable dehydration byproduct is 6-methyl-5-hepten-3-one. The formation of this compound is especially favored at reaction temperatures exceeding 110°C. This side reaction is a critical consideration during scale-up, as localized temperature increases within a large reactor can lead to significant yield loss to this unsaturated byproduct.

Self-condensation reactions represent another major pathway for byproduct formation. In the context of synthesizing 6-hydroxy-6-methylheptan-2-one, where acetone is a common reactant, the self-condensation of acetone can occur. researchgate.net This reaction can lead to the formation of diacetone alcohol, which may further dehydrate to mesityl oxide. researchgate.net Another documented byproduct from this type of side reaction is 3-hexanone. Self-condensation is a competing reaction where a molecule of a carbonyl compound acts as both the nucleophile (as an enolate) and the electrophile. nih.gov Because ketones are generally less reactive than aldehydes, their self-aldol reactions can be less favorable, but they remain a significant issue to control in mixed aldol reactions. researchgate.net

Effective mitigation of byproduct formation is crucial for an efficient synthesis. Key strategies involve the precise control of reaction parameters.

Temperature Regulation: Maintaining a controlled temperature is the most critical factor in preventing the formation of dehydration byproducts like 6-methyl-5-hepten-3-one. To minimize this side reaction, the reaction temperature should be strictly maintained below 90°C, particularly during the addition of the aldehyde reactant.

Reagent Addition Rates: The rate of reagent addition can be manipulated to control the relative concentrations of reactants and intermediates, thereby minimizing self-condensation. Slowly adding one carbonyl compound (e.g., the one that can form an enolate) to a solution of the other carbonyl partner and the base catalyst can keep its concentration low. This minimizes the chance of the enolate reacting with another molecule of its own kind, thus suppressing the self-condensation pathway.

| Byproduct | Formation Pathway | Mitigation Strategy |

| 6-Methyl-5-hepten-3-one | Dehydration of aldol product | Maintain reaction temperature below 90°C |

| 3-Hexanone | Self-condensation of reactant | Control reagent addition rates |

| Mesityl Oxide | Self-condensation of acetone followed by dehydration | Control reagent addition rates; Use of excess acetone |

In heterogeneous catalysis systems used for aldol condensations, the long-term activity and stability of the catalyst are paramount for industrial viability. Catalyst deactivation is a common issue that can significantly impact the process's efficiency and economics.

Several deactivation mechanisms are prevalent in aldol condensation reactions involving acetone. A primary cause of reduced activity is the fouling of the catalyst surface. researchgate.netrsc.org Polymerization products derived from the reactants or products can adsorb onto the active sites, blocking access for new reactant molecules. researchgate.netrsc.org For solid base catalysts like ion exchange resins, another deactivation pathway is the elimination or cleavage of the active functional groups from the resin support. researchgate.net

Studies on various catalysts, including vanadium phosphates and basic ion exchange resins, show that catalyst activity can be short-lived under reaction conditions. researchgate.netrsc.org However, regeneration is often possible. For catalysts deactivated by surface fouling, a simple oxidation treatment can sometimes restore reactivity. researchgate.netrsc.org Basic ion exchange resins may be regenerated by treatment with a sodium hydroxide solution. researchgate.net The reusability of a catalyst is a key performance indicator; for example, some solid acid catalysts used in ketone synthesis have been successfully recovered and reused multiple times without a significant loss of activity or selectivity. nih.gov

Derivatization and Analog Synthesis

The functional groups of 6-hydroxy-6-methylheptan-2-one (a ketone and a tertiary alcohol) allow for a wide range of chemical transformations, making it a useful intermediate for creating more complex molecules and structural analogs.

A plausible and efficient route to synthesize dihydroxy analogues such as (+)-5,6-dihydroxy-6-methylheptan-2-one involves a two-step process starting from the parent hydroxyketone.

Dehydration: The first step is the controlled dehydration of 6-hydroxy-6-methylheptan-2-one to yield its corresponding alkene, 6-methyl-5-hepten-2-one (B42903). This elimination reaction creates the necessary carbon-carbon double bond for the subsequent dihydroxylation step.

Asymmetric Dihydroxylation: The resulting alkene can then undergo an asymmetric dihydroxylation to introduce two hydroxyl groups across the double bond with specific stereochemistry. The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for this transformation. wikipedia.orgorganic-chemistry.org This reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand. wikipedia.org The choice of ligand dictates the facial selectivity of the dihydroxylation. For example, using the ligand (DHQD)₂PHAL, typically found in the commercial reagent mixture AD-mix-β, would selectively deliver the hydroxyl groups to one face of the double bond to yield the desired (+)-enantiomer of 5,6-dihydroxy-6-methylheptan-2-one. wikipedia.orgalfa-chemistry.com A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium catalyst, allowing it to be used in catalytic quantities. organic-chemistry.org

This method is highly effective for the enantioselective preparation of 1,2-diols from prochiral olefins and is a standard procedure in modern organic synthesis. organic-chemistry.org

Asymmetric Dihydroxylation Methods (e.g., Sharpless Asymmetric Dihydroxylation)

The synthesis of specific stereoisomers of this compound, such as (5S,6R)-6-hydroxy-5-methylheptan-2-one, necessitates precise control over the formation of chiral centers at the C5 and C6 positions. wikipedia.orgnih.gov Asymmetric dihydroxylation represents a powerful strategy for establishing such stereocenters from an achiral precursor. The Sharpless Asymmetric Dihydroxylation, in particular, is a renowned method for the enantioselective conversion of prochiral alkenes into vicinal diols. wikipedia.orgorganic-chemistry.org

This methodology can be conceptually applied to a precursor like 6-methyl-5-hepten-2-one. The reaction involves osmium tetroxide as the catalyst in the presence of a chiral quinine ligand to direct the stereochemical outcome of the dihydroxylation. wikipedia.orgnih.gov The choice of the chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), determines which face of the alkene is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol. wikipedia.org

The reaction is typically performed using a pre-packaged mixture of reagents known as AD-mix. wikipedia.orgorganic-chemistry.org AD-mix-β, containing the (DHQD)₂PHAL ligand, and AD-mix-α, containing the (DHQ)₂PHAL ligand, are used to produce the respective enantiomeric diol products. alfa-chemistry.com A stoichiometric reoxidant, such as potassium ferricyanide (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), is included to regenerate the osmium tetroxide catalyst, allowing it to be used in catalytic amounts. wikipedia.orgorganic-chemistry.org

The proposed synthetic step would involve the dihydroxylation of the double bond in 6-methyl-5-hepten-2-one to yield 5,6-dihydroxy-5-methylheptan-2-one. The Sharpless method would ensure that this diol is produced with a high degree of enantiomeric excess. This diol would then serve as a key intermediate, which, through subsequent chemical transformations (e.g., selective deoxygenation of one hydroxyl group), could be converted into the desired stereoisomer of this compound.

Table 1: Reagents in Sharpless Asymmetric Dihydroxylation

| Reagent Role | Example(s) | Function |

| Catalyst | Osmium Tetroxide (OsO₄) | Oxidizes the alkene to a diol. |

| Chiral Ligand | (DHQD)₂PHAL (in AD-mix-β) | Controls the stereochemistry of the dihydroxylation. |

| (DHQ)₂PHAL (in AD-mix-α) | ||

| Stoichiometric Oxidant | Potassium Ferricyanide (K₃[Fe(CN)₆]) | Regenerates the osmium catalyst. |

| N-Methylmorpholine N-oxide (NMO) | ||

| Additive | Methanesulfonamide (CH₃SO₂NH₂) | Can accelerate the catalytic cycle. wikipedia.org |

The mechanism begins with the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This complex then undergoes a [3+2]-cycloaddition with the alkene, leading to a cyclic osmate ester intermediate. wikipedia.org Hydrolysis of this intermediate releases the chiral vicinal diol and the reduced osmium species, which is then reoxidized by the stoichiometric oxidant to complete the catalytic cycle. wikipedia.org The high enantioselectivity arises from the chiral environment created by the ligand, which favors the approach of the alkene from a specific face.

Controlled Oxidation for Specific Derivatives

The presence of a secondary hydroxyl group in this compound allows for controlled oxidation to produce specific derivatives, most notably the corresponding diketone, 5-methylheptane-2,6-dione. smolecule.com This transformation requires an oxidizing agent that is selective for the secondary alcohol and does not react with the existing ketone functionality or other parts of the molecule. Several modern oxidation methods are well-suited for this purpose due to their mild reaction conditions and high chemoselectivity. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgalfa-chemistry.com The reagent, Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one), is known for its mild conditions, typically being carried out at room temperature in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂). wikipedia.orgjk-sci.com This method offers high yields, short reaction times, and tolerance for a wide variety of functional groups, making it an excellent choice for the oxidation of this compound without affecting the C2-ketone. wikipedia.orgalfa-chemistry.com The reaction produces acetic acid as a byproduct, and a mild base like pyridine (B92270) or sodium bicarbonate can be added to buffer the reaction if the substrate is acid-sensitive. wikipedia.orgjk-sci.com

Swern Oxidation: The Swern oxidation provides another mild and efficient route to ketones from secondary alcohols. wikipedia.org This procedure utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base such as triethylamine (B128534) (Et₃N). wikipedia.org The reaction is typically conducted at low temperatures (e.g., -78 °C) to control the reactivity of the intermediate species. youtube.com The Swern oxidation is known for its high tolerance of sensitive functional groups and its ability to avoid over-oxidation. wikipedia.org The volatile and odorous byproduct, dimethyl sulfide, is a consideration for this method. wikipedia.org

Chromium-Based Reagents: While less common now due to toxicity concerns, chromium-based reagents like chromium trioxide (CrO₃) can also be employed for the oxidation of α-hydroxy ketones to α-diketones. tandfonline.com For instance, chromium trioxide supported on an inert material like kieselguhr has been used for this transformation under heterogeneous conditions. tandfonline.com Such methods can offer rapid reaction times. tandfonline.com

The controlled oxidation of this compound to 5-methylheptane-2,6-dione is a key transformation that provides a versatile intermediate for further synthetic applications. The choice of oxidant depends on factors such as substrate sensitivity, desired scale, and practical considerations like workup and waste disposal.

Table 2: Comparison of Controlled Oxidation Methods

| Oxidation Method | Key Reagents | Typical Conditions | Advantages |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, high yield, short reaction time, high chemoselectivity. wikipedia.org |

| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | CH₂Cl₂, -78 °C to Room Temp. | Mild, tolerates sensitive functional groups. wikipedia.org |

| Chromium Trioxide | CrO₃ on Kieselguhr | Reflux in solvent | Rapid reaction. tandfonline.com |

Chemical Reactivity and Transformation Studies of 6 Hydroxy 6 Methylheptan 2 One

Functional Group Transformations

The strategic modification of the hydroxyl and ketone moieties in 6-hydroxy-5-methylheptan-2-one enables the synthesis of various derivatives. These transformations are fundamental in synthetic organic chemistry for building more complex molecular architectures.

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group at the C-6 position is susceptible to oxidation, which can yield different products depending on the strength and nature of the oxidizing agent used. smolecule.com

The oxidation of the secondary alcohol in this compound leads to the formation of a diketone. chemistrysteps.com Specifically, the hydroxyl group is converted into a carbonyl group, resulting in the synthesis of 5-methylheptane-2,6-dione. This transformation is a common and predictable reaction for secondary alcohols. wikipedia.org

Stronger oxidizing conditions can lead to the formation of carboxylic acids. smolecule.com However, since the target is a secondary alcohol, this process does not occur through simple oxidation of the hydroxyl group. Instead, it requires the cleavage of carbon-carbon bonds adjacent to the carbonyl group formed initially. Vigorous oxidation of 5-methylheptane-2,6-dione can break the carbon chain, yielding smaller carboxylic acids. For example, cleavage between C-5 and C-6 could potentially lead to the formation of 2-methyl-5-oxohexanoic acid.

Several reagents are effective for the oxidation of the secondary hydroxyl group in this compound. smolecule.com

Potassium Permanganate (KMnO₄): This is a powerful and versatile oxidizing agent capable of oxidizing secondary alcohols to ketones. mintlify.appmychemblog.com The reaction is often conducted in acidic, basic, or neutral aqueous solutions. tandfonline.com Under controlled conditions, KMnO₄ efficiently converts the secondary alcohol to a ketone. mychemblog.com

Chromium Trioxide (CrO₃): Often used in an acidic solution with acetone (B3395972), a formulation known as the Jones reagent, chromium trioxide is a classic and efficient reagent for oxidizing secondary alcohols to ketones. organic-chemistry.orgwikipedia.org The reaction is typically rapid and gives high yields. wikipedia.org The process involves the formation of a chromate (B82759) ester, which then undergoes elimination to form the ketone. organic-chemistry.org

| Transformation | Reactant | Product | Common Reagents | Reaction Type |

|---|---|---|---|---|

| Secondary Alcohol to Ketone | This compound | 5-Methylheptane-2,6-dione | Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃) / H₂SO₄ (Jones Reagent) | Oxidation |

| Secondary Alcohol to Carboxylic Acid (via C-C cleavage) | This compound | Shorter-chain carboxylic acids | Hot, concentrated Potassium Permanganate (KMnO₄) | Oxidative Cleavage |

Reduction Reactions of the Ketone Group

The ketone functional group at the C-2 position can be readily reduced to a secondary alcohol, providing another pathway for synthesizing new derivatives.

The reduction of the ketone in this compound results in the formation of a diol. Specifically, the carbonyl group is converted to a hydroxyl group, yielding 5-methylheptane-2,6-diol. This reaction is typically achieved using hydride-based reducing agents. smolecule.commasterorganicchemistry.com Agents like sodium borohydride (B1222165) (NaBH₄) are commonly used for this purpose as they are selective for aldehydes and ketones and are generally unreactive towards esters or carboxylic acids under standard conditions. umn.educommonorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. chemguide.co.uk

| Transformation | Reactant | Product | Common Reagents | Reaction Type |

|---|---|---|---|---|

| Ketone to Secondary Alcohol | This compound | 5-Methylheptane-2,6-diol | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Reduction |

Common Reducing Agents: Sodium Borohydride

The ketone functional group in 6-hydroxy-6-methylheptan-2-one (B3053081) is susceptible to reduction by common reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent frequently used for the reduction of ketones and aldehydes. youtube.comsapub.org When 6-hydroxy-6-methylheptan-2-one reacts with sodium borohydride, the carbonyl group is reduced to a secondary alcohol. This transformation results in the formation of 6-methylheptane-2,6-diol, a compound containing both a secondary and a tertiary hydroxyl group.

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. youtube.com This is followed by protonation of the resulting alkoxide intermediate, typically by a protic solvent used in the reaction, to yield the final diol product. youtube.com

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 6-Hydroxy-6-methylheptan-2-one | Sodium Borohydride (NaBH₄) | 6-Methylheptane-2,6-diol | Ketone Reduction |

Substitution Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group at the C-6 position of 6-hydroxy-6-methylheptan-2-one can undergo nucleophilic substitution reactions. Due to the tertiary nature of the alcohol, this transformation typically proceeds through an SN1 (unimolecular nucleophilic substitution) mechanism.

The reaction is initiated by the protonation of the hydroxyl group by a strong acid, which converts it into a good leaving group (water). The departure of the water molecule generates a relatively stable tertiary carbocation at the C-6 position. This carbocation is then attacked by a nucleophile to form the substitution product. For instance, reaction with hydrohalic acids such as hydrobromic acid (HBr) or hydrochloric acid (HCl) leads to the formation of the corresponding 6-halo-6-methylheptan-2-one.

| Reactant | Reagent | Intermediate | Product Example | Mechanism |

|---|---|---|---|---|

| 6-Hydroxy-6-methylheptan-2-one | Strong Acid (e.g., HBr) | Tertiary Carbocation | 6-Bromo-6-methylheptan-2-one | SN1 |

Mechanistic Investigations of Chemical Interactions

Role of Hydroxyl and Ketone Moieties in Compound Reactivity

Ketone Group: The carbonyl group is polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This allows for nucleophilic addition reactions at the carbon and makes the adjacent protons (at C-1 and C-3) weakly acidic. It is the primary site for reduction reactions. smolecule.com

Hydroxyl Group: The tertiary hydroxyl group is a key site for substitution and elimination reactions. Under acidic conditions, it can be eliminated as a water molecule (dehydration) to form an alkene, such as 6-methyl-5-hepten-2-one (B42903) or 6-methyl-6-hepten-2-one. jst.go.jp This dehydration reaction is a common transformation for this compound. jst.go.jp The electron-donating nature of the hydroxyl group can influence the reactivity of other parts of the molecule. grafiati.com

The interplay of these two groups allows for sequential reactions, where one group is transformed while the other remains intact or is protected, enabling the synthesis of more complex molecules.

Substrate Behavior in Enzyme-Catalyzed Oxidation-Reduction Systems

6-Hydroxy-6-methylheptan-2-one is utilized in biochemical research, including studies that involve enzyme-catalyzed reactions and metabolic pathways. smolecule.com The presence of both an alcohol that can be oxidized and a ketone that can be reduced makes it a potential substrate for oxidoreductase enzymes. While specific studies detailing the enzymatic transformation of this exact compound are specialized, the behavior of structurally similar compounds provides insight. For example, related terpene-like structures undergo enzymatic conversions in various biological systems, such as the conversion of sulcatol by isomerases. researchgate.net The chiral nature of this compound, a closely related isomer, also points to its potential for stereospecific interactions within enzyme active sites. smolecule.com

Utility in Organic Synthesis

As a Versatile Intermediate for Producing Esters and Ethers

The dual functionality of 6-hydroxy-6-methylheptan-2-one makes it a valuable intermediate in organic synthesis for creating a range of derivatives, including esters and ethers. The hydroxyl group can be directly converted into an ether through Williamson ether synthesis, or it can be reacted with acyl chlorides or carboxylic acids to form esters.

Furthermore, the compound serves as a direct precursor to 6-methyl-5-hepten-2-one (sulcatone), a valuable intermediate in its own right. jst.go.jpchemicalbook.com This unsaturated ketone is used to synthesize a variety of other compounds, including carboxylic acids, esters, alcohols, and ethers that contain a tetrahydropyran (B127337) ring structure. nih.govresearchgate.net The synthesis of these complex molecules from 6-methyl-5-hepten-2-one underscores the synthetic utility of its hydrated precursor, 6-hydroxy-6-methylheptan-2-one. nih.gov

| Functional Group Targeted | Reaction Type | Potential Product Class |

|---|---|---|

| Hydroxyl (-OH) | Esterification | Esters |

| Hydroxyl (-OH) | Williamson Ether Synthesis | Ethers |

| Ketone (C=O) | Reduction | Diols |

| Both (via Dehydration) | Elimination, then further reaction | Unsaturated Ketones, Tetrahydropyran derivatives |

Precursor in the Synthesis of Diverse Organic Compounds

This compound is a versatile bifunctional molecule, containing both a hydroxyl and a ketone group. This structure allows it to serve as a valuable precursor in the synthesis of a variety of other organic compounds through several key transformations, including reduction, dehydration, and combined dehydration-hydrogenation reactions. These transformations lead to the formation of important industrial intermediates, particularly for the fragrance and vitamin industries.

The primary synthetic routes utilizing this compound as a starting material or an intermediate involve the modification of its functional groups. The ketone can be reduced to a secondary alcohol, while the tertiary alcohol can undergo dehydration to form an alkene. Industrially, the most significant application is its role as an intermediate in the production of 6-methylheptan-2-one (B42224).

Key Chemical Transformations:

Reduction to Diol: The ketone functionality of this compound can be selectively reduced to a hydroxyl group, yielding 6-methylheptane-2,6-diol. This transformation is typically achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction converts the keto-alcohol into a diol, a molecule with two hydroxyl groups, which can be used in the synthesis of polyesters and other polymers.

Dehydration to Unsaturated Ketone: The tertiary hydroxyl group in this compound can be eliminated as a water molecule in a dehydration reaction to form 6-methyl-5-hepten-2-one. This reaction is generally acid-catalyzed and driven by heat. The product, 6-methyl-5-hepten-2-one, is a key intermediate in the synthesis of various fragrances and flavors, as well as vitamins like Vitamin A and E. chemicalbook.com It is also a naturally occurring compound found in citronella oil and lemongrass oil, known for its powerful, green, and citrus-like odor. nih.gov

The following table summarizes these key transformations and the types of compounds that can be synthesized from this compound.

| Starting Material | Transformation | Reagents/Catalyst | Product | Application of Product |

| This compound | Reduction | Sodium borohydride or Lithium aluminum hydride | 6-Methylheptane-2,6-diol | Polymer synthesis |

| This compound | Dehydration | Acid catalyst (e.g., H₂SO₄), Heat | 6-Methyl-5-hepten-2-one | Fragrance, Flavor, Vitamin intermediate |

| This compound | Dehydration & Hydrogenation | Acidic substance & Hydrogenation catalyst (e.g., Palladium on carbon) | 6-Methylheptan-2-one | Intermediate for Vitamin E and A synthesis |

Detailed Research Findings on the Synthesis of 6-Methylheptan-2-one

The industrial production of 6-methylheptan-2-one is a well-documented process that highlights the role of a hydroxy-ketone intermediate. The process typically begins with the aldol (B89426) condensation of isovaleraldehyde (B47997) and acetone to produce a mixture containing 4-hydroxy-6-methylheptan-2-one (B12698187). This intermediate is then subjected to dehydration and hydrogenation. While the starting material is an isomer of the subject of this article, the subsequent chemical transformations are directly relevant.

Research has focused on optimizing this process to achieve high yields and purity, which is essential for its use in pharmaceutical applications. The reaction is often carried out as a two-phase process to enhance selectivity and ease of product separation.

The table below presents data from studies on the one-pot synthesis of 6-methylheptan-2-one from isovaleraldehyde and acetone, which proceeds through the hydroxy-ketone intermediate.

| Catalyst System | Reaction Temperature | Hydrogen Pressure | Reaction Time | Yield of 6-Methylheptan-2-one | Reference |

| Aqueous NaOH and Heterogeneous Hydrogenation Catalyst | 105°C | 15 bar | Not Specified | 93.75% | google.com |

| Aqueous NaOH and Heterogeneous Hydrogenation Catalyst with MIBK as auxiliary solvent | Not Specified | Not Specified | Not Specified | 95.4% | google.com |

| Alkali/Earth Alkali Metal Catalyst and Heterogeneous Hydrogenation Catalyst | Not Specified | Not Specified | Not Specified | 95.8% | google.com |

These high yields underscore the efficiency of converting the intermediate hydroxy ketone into the final saturated ketone product, making it a cornerstone process for the production of essential vitamins.

Analytical Methodologies for Characterization, Identification, and Quantification

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used techniques for determining the structure of organic molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. For 6-Hydroxy-5-methylheptan-2-one, various NMR experiments provide a comprehensive picture of its atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The stereochemistry at the C5 and C6 positions influences the precise chemical shifts and coupling constants, making ¹H NMR a crucial tool for stereochemical assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H1 (CH₃-C=O) | 2.15 | Singlet (s) | 3H |

| H3 (CH₂) | 2.45 | Triplet (t) | 2H |

| H4 (CH₂) | 1.55 | Multiplet (m) | 2H |

| H5 (CH) | 1.80 | Multiplet (m) | 1H |

| H6 (CH-OH) | 3.75 | Multiplet (m) | 1H |

| H7 (CH₃-CH) | 1.15 | Doublet (d) | 3H |

| C5-CH₃ | 0.90 | Doublet (d) | 3H |

| OH | Variable | Broad Singlet (br s) | 1H |

Note: Predicted data is based on computational models and may vary from experimental values. The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment, such as its hybridization and proximity to electron-withdrawing groups.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ketone is expected to appear significantly downfield (around 208-210 ppm). The carbon atom bearing the hydroxyl group (C6) will also be deshielded, appearing in the range of 65-75 ppm. The remaining aliphatic carbons will resonate at higher fields.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₃-C=O) | 30.0 |

| C2 (C=O) | 209.5 |

| C3 (CH₂) | 43.0 |

| C4 (CH₂) | 25.0 |

| C5 (CH) | 48.0 |

| C6 (CH-OH) | 68.0 |

| C7 (CH₃-CH) | 20.0 |

| C5-CH₃ | 15.0 |

Note: Predicted data is based on computational models and may vary from experimental values.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. In the HSQC spectrum of this compound, cross-peaks will appear for each C-H bond, linking the proton and carbon signals identified in the ¹H and ¹³C NMR spectra, respectively.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, HMBC would show a correlation between the protons of the C1 methyl group and the C2 carbonyl carbon.

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. This technique provides an unambiguous assignment of the carbon types in this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies.

For this compound, the IR spectrum will be dominated by two key absorption bands:

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ , which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding.

A sharp, strong absorption band around 1715 cm⁻¹ , corresponding to the C=O stretching vibration of the ketone functional group.

The presence of these two distinct peaks in the IR spectrum provides strong evidence for the presence of both hydroxyl and ketone functionalities within the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Ketone (C=O) | Stretching | ~1715 (sharp, strong) |

| C-H (alkane) | Stretching | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying volatile and semi-volatile compounds like this compound in a mixture and assessing the purity of a sample.

In a typical GC-MS analysis, the compound is vaporized and separated from other components on a chromatographic column before entering the mass spectrometer. In the ion source, typically using electron ionization (EI), the molecule is fragmented into characteristic charged ions. The resulting mass spectrum serves as a molecular fingerprint.

For this compound, the mass spectrum exhibits a distinct fragmentation pattern. While the molecular ion peak (M⁺) at m/z 144 may be of low abundance or absent due to the instability of the tertiary alcohol, the fragment ions provide crucial structural information. A significant fragmentation pathway involves the alpha cleavage adjacent to the hydroxyl group, leading to the formation of a stable oxonium ion. The base peak is often observed at m/z 59, corresponding to the [(CH₃)₂C=OH]⁺ fragment. Other prominent peaks arise from subsequent fragmentation and rearrangement events.

Table 1: Prominent Mass Spectral Peaks for this compound from GC-MS (EI)

| Mass-to-Charge Ratio (m/z) | Possible Fragment Ion |

|---|---|

| 59 | [(CH₃)₂C=OH]⁺ |

Data is illustrative of common fragmentation patterns for this structural class.

High-resolution mass spectrometry (HRMS) is utilized to measure the mass of a molecule with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a compound's elemental formula, a critical step in confirming its identity. Unlike nominal mass measurements from standard mass spectrometers, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars).

For this compound, the theoretical monoisotopic mass is calculated from the sum of the exact masses of its most abundant isotopes (¹²C, ¹H, ¹⁶O). HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, confirming the elemental formula C₈H₁₆O₂. This technique is invaluable for distinguishing the target compound from impurities or isomers with different atomic compositions.

Table 2: Theoretical Accurate Mass for this compound

| Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|

| C₈H₁₆O₂ | 144.11503 |

Computed theoretical value. nih.gov

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation, purification, and quantification of this compound from reaction mixtures or complex matrices.

Liquid chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

High-performance liquid chromatography (HPLC) is a widely used method for the analysis of this compound. A reverse-phase (RP) setup is typically employed, which utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. In this mode, polar compounds like this compound, with its hydroxyl and ketone functional groups, will have weaker interactions with the stationary phase and elute earlier than non-polar compounds.

Ultra-performance liquid chromatography (UPLC) represents an advancement in LC technology, utilizing columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. sielc.com A UPLC method would be particularly advantageous for high-throughput analysis or for separating the target compound from closely related impurities. sielc.com

The composition of the mobile phase is a critical parameter in LC that dictates the retention and resolution of the separation. For the reverse-phase separation of this compound, a typical mobile phase consists of a mixture of water and a less polar organic solvent, most commonly acetonitrile. sielc.com The ratio of these solvents is optimized in either an isocratic (constant composition) or gradient (changing composition) elution to achieve the desired separation.

An acid is often added to the mobile phase to improve peak shape by suppressing the ionization of free silanol groups on the silica-based stationary phase. Phosphoric acid can be effective for this purpose when using standard UV detection. sielc.com However, phosphoric acid is non-volatile and will contaminate the ion source of a mass spectrometer.

For applications where the HPLC is coupled to a mass spectrometer (LC-MS), a volatile acid must be used. Formic acid is an excellent choice and is widely used for MS-compatible mobile phases. sielc.comresearchgate.net It serves multiple functions:

Volatility: It readily evaporates in the MS interface, preventing source contamination.

Proton Source: In positive-ion electrospray ionization (ESI), formic acid provides a source of protons (H⁺) to facilitate the formation of the protonated molecular ion, [M+H]⁺, enhancing the MS signal. researchgate.net

Peak Shape Improvement: Like other acids, it helps to produce sharper, more symmetrical peaks. researchgate.net

Therefore, a mobile phase of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) is a standard and effective choice for the LC-MS analysis of this compound. researchgate.netshimadzu.com

Table 3: Typical Mobile Phase Components for HPLC Analysis

| Component | Role in Standard RP-HPLC (UV Detection) | Role in RP-HPLC-MS |

|---|---|---|

| Water | Primary polar solvent | Primary polar solvent |

| Acetonitrile | Organic modifier to control retention | Organic modifier to control retention |

| Phosphoric Acid | Improves peak shape (non-volatile) | Not suitable (contaminates MS) |

| Formic Acid | Improves peak shape (volatile) | Improves peak shape, acts as a proton source for ionization researchgate.net |

Liquid Chromatography (LC)

Preparative HPLC for Isolation of Impurities and Target Compound

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful purification technique that adapts analytical HPLC principles for isolating significant quantities of a target compound. teledynelabs.com This method is particularly valuable for separating this compound from closely related impurities that are difficult to remove by other means. The primary goal of preparative HPLC is to efficiently recover the desired compound in a pure form for further use or analysis. teledynelabs.comymc.co.jp

The process operates by injecting a sample mixture into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the components between the two phases. teledynelabs.com For a moderately polar compound like this compound, reversed-phase HPLC is a common and effective approach. nih.gov In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and a polar mobile phase is used.

A typical preparative HPLC workflow involves method development at an analytical scale to determine the optimal separation conditions before scaling up. Once isolated, the collected fractions containing the purified compound are often concentrated using techniques like rotary evaporation to remove the solvent, yielding the pure this compound.

| Parameter | Example Specification | Purpose |

| Mode | Reversed-Phase (RP-HPLC) | Effective for separating moderately polar organic compounds. |

| Column | C18, 50 mm x 250 mm | Larger diameter accommodates higher sample loads for purification. |

| Stationary Phase | Silica gel bonded with C18 alkyl chains | Non-polar surface interacts with the analyte for separation. |

| Mobile Phase | Acetonitrile/Water Gradient | A polar solvent system; the gradient is adjusted to optimize separation. |

| Detection | UV Detector (e.g., at 210 nm) | Monitors the eluent for the presence of the target compound, which has a carbonyl group that absorbs in the low UV range. |

| Post-Processing | Rotary Evaporation / Lyophilization | Removes mobile phase solvents to yield the purified, solid compound. |

Column Chromatography (CC) for Purification from Reaction Mixtures

Column chromatography (CC) is a fundamental and widely used technique for the purification of organic compounds from synthesis reaction mixtures. columbia.edu It relies on the same separation principles as HPLC but is generally performed under lower pressure and on a larger scale for initial purification steps. The separation mechanism is based on the adsorption and desorption of analytes onto a solid stationary phase as a liquid mobile phase passes through the column. wfu.edu

For the purification of this compound, silica gel is the most common stationary phase. membrane-solutions.com Silica is a polar, slightly acidic adsorbent. membrane-solutions.com The separation on a silica gel column occurs based on the polarity of the compounds in the mixture. columbia.edu Polar compounds, like those with hydroxyl (-OH) and ketone (C=O) functional groups, interact more strongly with the polar silica gel through hydrogen bonding and dipole-dipole interactions. Consequently, more polar compounds are retained longer on the column, while less polar compounds elute more quickly. wfu.edu

To effectively separate a mixture containing this compound, a gradient elution system is often employed. stackexchange.com This involves gradually increasing the polarity of the mobile phase during the separation process. columbia.edu A very common and effective solvent system for this purpose is a mixture of hexane and ethyl acetate. membrane-solutions.comcommonorganicchemistry.com

The process begins with a low-polarity mobile phase, such as pure hexane or a hexane-rich mixture, to elute any non-polar impurities from the column. stackexchange.com The polarity of the eluent is then progressively increased by adding more ethyl acetate. stackexchange.com This increase in solvent polarity weakens the interactions between the target compound and the silica gel, allowing it to move down the column and be collected. This technique provides better resolution and more efficient separation compared to using a single-solvent system (isocratic elution).

| Elution Stage | Solvent Composition (Hexane:Ethyl Acetate) | Purpose |

| 1. Initial Wash | 100:0 to 95:5 | Elute non-polar impurities and byproducts. |

| 2. Compound Elution | 90:10 to 70:30 | Gradually increase polarity to desorb and elute the target compound, this compound. |

| 3. Final Wash | 50:50 or 100% Ethyl Acetate | Elute highly polar baseline impurities remaining on the column. |

Fractional Distillation for Product Isolation

Fractional distillation is a purification technique used to separate liquid components of a mixture based on their different boiling points. This method is particularly useful for the final isolation of the target product after a synthesis, especially if the remaining impurities have significantly different volatilities. For a compound like this compound, which has a relatively high boiling point, vacuum distillation is often employed. Performing the distillation under reduced pressure lowers the boiling point of the compound, which helps to prevent thermal decomposition that might occur at higher temperatures.

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification technique used to convert an analyte into a new compound that has more favorable properties for analysis. libretexts.org This strategy is often employed to improve chromatographic separation, increase volatility for gas chromatography (GC), or enhance detection sensitivity. libretexts.orgresearchgate.net For a molecule like this compound, which contains both a hydroxyl and a ketone functional group, specific derivatization reactions can target these sites.

O-Methyloximation is a derivatization technique that specifically targets the ketone functional group. nih.gov The ketone is reacted with methoxylamine hydrochloride to form an O-methyloxime derivative. This process is particularly useful for analysis by gas chromatography (GC), as it converts the polar ketone into a less polar, more volatile, and more thermally stable derivative.

This derivatization is also valuable for isomer separation. The reaction of the carbonyl group creates a new C=N double bond, which can exist as syn and anti isomers (E/Z isomers). The formation of these diastereomers can facilitate the chromatographic separation of enantiomers or other stereoisomers present in the original sample, allowing for their distinct identification and quantification, often by GC-MS. nih.govnih.gov

Reagents for Oxidation Product Detection (e.g., PFBHA, BSTFA)

The detection and quantification of oxidation products of this compound, which may possess both hydroxyl and carbonyl functional groups, often necessitate chemical derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is a crucial sample preparation step that converts the analytes into more volatile, thermally stable, and chromatographically amenable derivatives, thereby improving separation and detection. researchgate.net For multifunctional compounds like hydroxy ketones, a two-step derivatization approach employing O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a well-established and effective strategy. copernicus.orgepa.gov

This sequential derivatization specifically targets the different functional groups present in the molecule. The initial step involves the reaction of the carbonyl group with PFBHA, followed by the silylation of the hydroxyl group with BSTFA. This process results in the formation of PFBHA-oxime-trimethylsilyl ether derivatives, which exhibit excellent chromatographic behavior and mass spectrometric properties. copernicus.org

PFBHA Derivatization of the Carbonyl Group

PFBHA is a highly specific reagent for the derivatization of aldehydes and ketones. sigmaaldrich.comresearchgate.net It reacts with the carbonyl group to form a stable oxime derivative. youtube.com This reaction is advantageous for several reasons: it significantly increases the molecular weight of the analyte, which can shift its retention time to a region with less interference, and the pentafluorobenzyl group provides high sensitivity for electron capture detection (ECD) and enhances mass spectrometric detection. sigmaaldrich.com The reaction between a ketone and PFBHA proceeds through a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form the PFBHA-oxime. youtube.com

The derivatization with PFBHA is typically carried out first to protect the carbonyl group and prevent it from undergoing unwanted reactions during the subsequent silylation step. nih.gov This initial reaction is crucial for the successful analysis of multifunctional carbonyls. copernicus.org

BSTFA Derivatization of the Hydroxyl Group

Following the derivatization of the carbonyl group, the hydroxyl group is targeted using a silylating reagent, most commonly BSTFA. copernicus.org BSTFA is a potent silylating agent that reacts with active hydrogen atoms, such as those in hydroxyl groups, to form trimethylsilyl (TMS) ethers. This process replaces the polar and protic hydroxyl group with a nonpolar and thermally stable TMS group, which significantly increases the volatility of the compound. For tertiary alcohols, the addition of a catalyst like trimethylchlorosilane (TMCS) to the BSTFA solution can improve the reaction efficiency. copernicus.org

The combination of PFBHA and BSTFA derivatization allows for the comprehensive analysis of hydroxy ketones and their oxidation products, enabling their separation and identification in complex mixtures. copernicus.orgepa.gov

Analytical Protocol and Findings

A typical analytical protocol for the determination of hydroxy ketones using this two-step derivatization involves an initial reaction with an aqueous PFBHA solution, followed by extraction of the PFBHA-oxime derivatives. The extract is then treated with BSTFA to silylate the hydroxyl groups. copernicus.org The resulting derivatives are then analyzed by GC-MS.

The table below summarizes the functions and reaction products of the derivatization reagents.

| Reagent | Target Functional Group | Derivative Formed | Purpose of Derivatization |

| PFBHA | Carbonyl (Ketone) | PFBHA-oxime | Increases molecular weight, enhances detector response, protects the carbonyl group. sigmaaldrich.comyoutube.com |

| BSTFA | Hydroxyl (Alcohol) | Trimethylsilyl (TMS) ether | Increases volatility, improves thermal stability, reduces polarity. |

Detailed research on the atmospheric photooxidation products of various organic compounds has successfully utilized this PFBHA and BSTFA derivatization method to identify and quantify a wide range of multifunctional carbonyls, including hydroxy carbonyls and keto-acids. copernicus.org While specific data for this compound is not extensively published, the established reactivity of these reagents provides a robust framework for its analysis. The GC-MS analysis of the resulting derivatives allows for their separation and identification based on their characteristic retention times and mass fragmentation patterns.

The following table outlines a generalized two-step derivatization procedure for a hydroxy ketone.

| Step | Procedure | Reagents and Conditions | Expected Outcome |

| 1. Oximation | Reaction with PFBHA to derivatize the carbonyl group. | PFBHA solution, typically in an aqueous or buffered medium. Reaction may be heated to ensure completion. | Formation of the PFBHA-oxime derivative of the hydroxy ketone. |

| 2. Extraction | The PFBHA-oxime derivative is extracted from the aqueous phase. | An organic solvent such as dichloromethane (B109758) or ethyl acetate. | The derivative is transferred to an organic solvent suitable for the next step. |

| 3. Silylation | Reaction with BSTFA to derivatize the hydroxyl group. | BSTFA (often with a small percentage of a catalyst like TMCS, especially for tertiary alcohols), typically in an anhydrous solvent. Reaction may require heating. | Formation of the PFBHA-oxime-TMS ether derivative. |

| 4. Analysis | The final derivative is analyzed by GC-MS. | Gas chromatograph coupled to a mass spectrometer. | Separation and identification of the derivatized analyte based on retention time and mass spectrum. |

This two-step derivatization methodology is a powerful tool for the characterization, identification, and quantification of this compound and its oxidation products in various matrices.

Biological Roles and Molecular Mechanisms Non Human Contexts

Pheromonal Activity and Behavioral Ecology

6-Hydroxy-5-methylheptan-2-one, and its open-chain tautomer 6-hydroxy-6-methyl-3-heptanone, are key components of male mouse urine that act as powerful chemical signals to other mice. nih.gov These compounds are integral to the complex language of chemical communication that dictates social structure and reproductive success within rodent populations.

Research has unequivocally identified 6-hydroxy-6-methyl-3-heptanone as a male mouse sex pheromone. nih.gov This volatile substance is excreted in significant quantities in the urine of male house mice and has been shown to have potent biological activity. nih.gov Its identification was the culmination of extensive research aimed at isolating the specific chemical constituents responsible for the observed physiological and behavioral changes in female mice upon exposure to male scent. The synthetic version of 6-hydroxy-6-methyl-3-heptanone has demonstrated strong biological activity, confirming its role as a key pheromonal component. nih.gov

The presence of this compound in male urine serves as a critical signal to females, influencing their reproductive state and readiness. While the most well-documented effect is the acceleration of puberty (discussed in the next section), this pheromone is also a component of a broader chemical signature that can signal male quality and dominance, thereby influencing female mate choice. The complex mixture of volatile compounds in male urine, including this compound, contributes to a scent mark that conveys essential information for reproductive strategies.

Further research is needed to fully elucidate the specific mating behaviors directly elicited by this compound in various rodent species. However, its role in accelerating female sexual maturity strongly suggests it is a key factor in optimizing reproductive timing and success.

One of the most significant and well-studied roles of this compound is its ability to accelerate the onset of puberty in female mice. nih.gov This phenomenon, known as the Vandenbergh effect, is characterized by an earlier age of first estrus and an increase in uterine weight in prepubertal females exposed to the urine of adult males. nih.govportlandpress.com

Exposure to male-soiled bedding or urine alone is sufficient to induce this physiological change. portlandpress.com The active pheromone, 6-hydroxy-6-methyl-3-heptanone, has been shown to be a potent accelerator of puberty. nih.gov This effect is androgen-dependent, meaning the production of this pheromone in males is regulated by testosterone. portlandpress.com The ability of males to signal their presence and reproductive fitness through this chemical cue has profound implications for the reproductive dynamics of mouse populations, allowing for the modulation of female reproductive development based on social cues.

| Pheromonal Effects of this compound in Mice | |

| Effect | Description |

| Identification as a Sex Pheromone | Identified as a key volatile component in male mouse urine with significant biological activity. |

| Influence on Mating Strategies | Contributes to the chemical signature that can signal male quality and influence female reproductive readiness. |

| Acceleration of Puberty | Induces earlier onset of puberty in female mice, a phenomenon known as the Vandenbergh effect. |

Olfactory Receptor Interactions and Signal Transduction

The behavioral and physiological effects of this compound are initiated through its interaction with the olfactory system. This process involves the binding of the pheromone to specific receptors in the nasal epithelium and the subsequent activation of intracellular signaling cascades that translate the chemical signal into a neuronal response.

Pheromonal cues in rodents are primarily detected by the vomeronasal organ (VNO), a specialized chemosensory structure located at the base of the nasal septum. nih.gov The vomeronasal system is particularly attuned to decoding social cues embedded within chemical signals. nih.gov While the main olfactory system can also detect volatile pheromones, the VNO is crucial for many pheromone-mediated responses. nih.gov

While the specific vomeronasal receptors (VRs) that bind 6-hydroxy-6-methyl-3-heptanone have not been definitively identified, studies on mice with deletions of V1R gene clusters have shown a lack of electrophysiological responses to this compound. This suggests that receptors from the V1R family are likely involved in its detection. nih.gov These receptors are G protein-coupled receptors (GPCRs) located on the dendrites of vomeronasal sensory neurons. The binding of a ligand like this compound to its specific receptor is the first step in the signal transduction process.